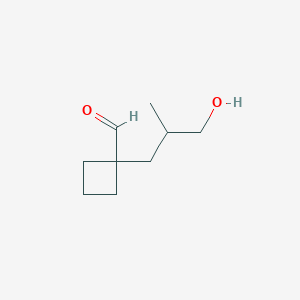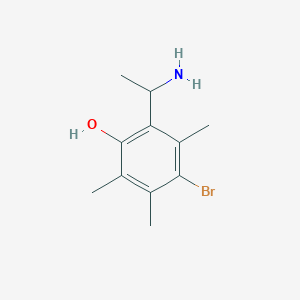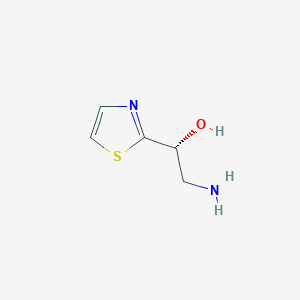
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol is a chiral compound that features a thiazole ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with appropriate amine and alcohol precursors. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with an amine to form the desired product under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in synthetic applications.
科学的研究の応用
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which (1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
類似化合物との比較
Similar Compounds
(1S)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-amino-1-(1,3-thiazol-2-yl)ethanol: A non-chiral analog with similar functional groups but lacking chirality.
Uniqueness
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. This makes it a valuable compound in the development of enantioselective drugs and catalysts.
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
(1R)-2-amino-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m1/s1 |
InChIキー |
YITMIMFEDYPHGH-SCSAIBSYSA-N |
異性体SMILES |
C1=CSC(=N1)[C@@H](CN)O |
正規SMILES |
C1=CSC(=N1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)

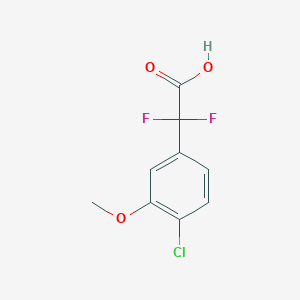
![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
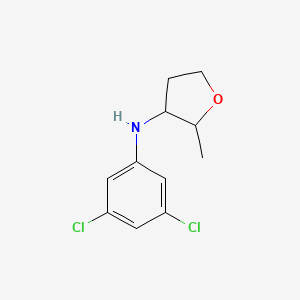
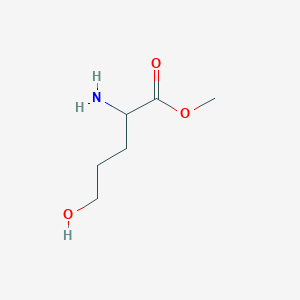
amine](/img/structure/B15275334.png)

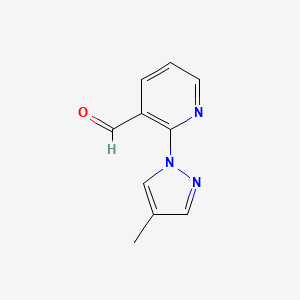

![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
